

physical properties of 5-Bromo-2-phenylpyrimidine

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Compound of Interest

Compound Name: **5-Bromo-2-phenylpyrimidine**

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An In-depth Technical Guide on the Physical Properties of **5-Bromo-2-phenylpyrimidine**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **5-Bromo-2-phenylpyrimidine**, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document outlines its physicochemical characteristics, provides detailed experimental protocols for property determination, and illustrates a common synthetic pathway.

Core Physical and Chemical Properties

5-Bromo-2-phenylpyrimidine is a solid, heterocyclic aromatic compound. Its chemical structure, featuring a pyrimidine ring substituted with a bromine atom and a phenyl group, dictates its physical properties and reactivity.

Property	Value	Reference
Molecular Formula	$C_{10}H_7BrN_2$	[1]
Molecular Weight	235.08 g/mol	[1]
CAS Number	38696-20-7	[1]
Appearance	White solid	[1]
Melting Point	83-84 °C	[1]
Boiling Point	232 °C at 760 mmHg	[1]
Density	1.494 g/cm ³	[1]
Flash Point	94.194 °C	[1]
XLogP3	2.9	[1]
Topological Polar Surface Area (TPSA)	25.8 Å ²	[1]

Solubility Profile

Exhaustive searches of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/L or mol/L) for **5-Bromo-2-phenylpyrimidine** in various organic solvents. However, qualitative solubility can be inferred from solvents used in its synthesis and purification. It is shown to be soluble in solvents such as ethyl acetate, chloroform, and toluene, which are used during reaction workups and purification.[\[1\]](#) For precise applications in reaction chemistry, purification, and formulation, experimental determination of solubility is highly recommended.

Experimental Protocol for Solubility Determination (Equilibrium Gravimetric Method)

This protocol provides a generalized method for accurately determining the solubility of **5-Bromo-2-phenylpyrimidine** in a specific organic solvent at a constant temperature.

1. Materials and Equipment:

- **5-Bromo-2-phenylpyrimidine**
- Selected organic solvent(s) (e.g., methanol, ethanol, DMSO, DMF, ethyl acetate, chloroform)
- Analytical balance (accurate to ± 0.1 mg)
- Thermostatic shaker or water bath
- Calibrated thermometer
- Glass vials with screw caps
- Volumetric flasks and pipettes
- Syringe filters (e.g., 0.22 μm)
- Pre-weighed evaporation dishes

2. Procedure:

- Sample Preparation: Add an excess amount of **5-Bromo-2-phenylpyrimidine** to a series of vials. The presence of undissolved solid at the end of the equilibration period is crucial to ensure saturation.
- Solvent Addition: Accurately add a known volume (e.g., 5.00 mL) of the desired organic solvent to each vial.
- Equilibration: Tightly seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with constant agitation.
- Sample Collection: After equilibration, stop the agitation and allow the solid to settle. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette fitted with a syringe filter to avoid transferring any undissolved solid.
- Gravimetric Analysis: Transfer the filtered saturated solution to a pre-weighed evaporation dish. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

- Mass Determination: Once the solvent is completely removed, weigh the evaporation dish containing the dried solute. The difference between this mass and the initial mass of the dish is the mass of the dissolved **5-Bromo-2-phenylpyrimidine**.
- Calculation: Calculate the solubility using the following formula: Solubility (g/L) = (Mass of solute in g) / (Volume of solvent in L)

Experimental Protocols

Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound.

1. Materials and Equipment:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Capillary tubes (sealed at one end)
- Thermometer
- **5-Bromo-2-phenylpyrimidine** sample, finely powdered

2. Procedure (Using Mel-Temp Apparatus):

- Sample Loading: Press the open end of a capillary tube into the powdered sample, trapping a small amount of material. Tap the sealed end of the tube on a hard surface to pack the sample down to a height of 1-2 mm.
- Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.
- Heating: Turn on the apparatus and set the heating rate. For an unknown sample, a rapid determination can be performed first to find an approximate melting point.
- Accurate Measurement: For the final measurement, allow the apparatus to cool below the approximate melting point. Begin heating again at a slow rate (1-2°C per minute) as the

temperature approaches the expected melting point.

- Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).

Synthesis of 5-Bromo-2-phenylpyrimidine via Suzuki Coupling

A common and efficient method for synthesizing **5-Bromo-2-phenylpyrimidine** is the Suzuki coupling reaction.

1. Reagents and Materials:

- 5-Bromo-2-iodopyrimidine
- Phenylboronic acid
- Tetrakis(triphenylphosphine)palladium(0) $[\text{Pd}(\text{PPh}_3)_4]$
- 2M Sodium Carbonate (Na_2CO_3) aqueous solution
- Toluene
- Ethyl acetate (EtOAc)
- Water (H_2O)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Three-necked flask, reflux condenser, and nitrogen/argon supply

2. Procedure:

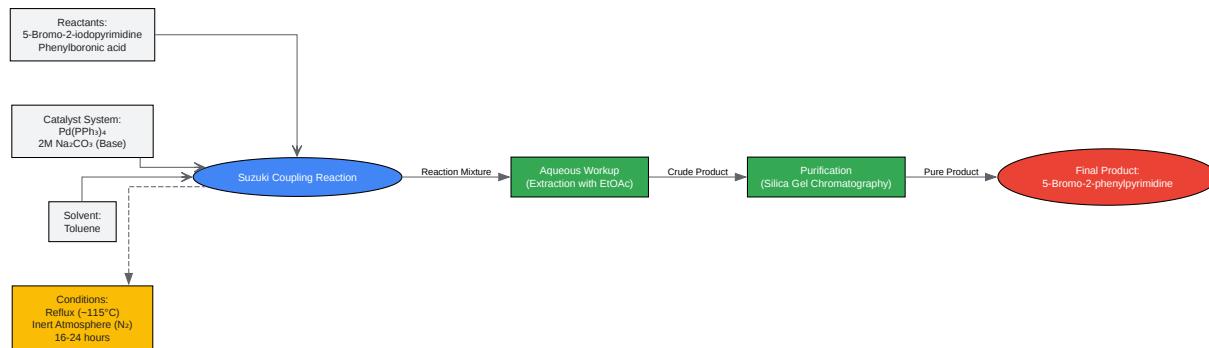
- Reaction Setup: To a three-necked flask equipped with a reflux condenser and under a nitrogen atmosphere, add 5-bromo-2-iodopyrimidine (1.0 eq), phenylboronic acid (1.0 eq), toluene, and the 2M aqueous sodium carbonate solution (2.0 eq).

- Degassing: Degas the mixture by bubbling nitrogen through it for 15-20 minutes.
- Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (e.g., 0.01-0.05 eq).
- Reaction: Heat the mixture to reflux (approximately 115°C) and stir vigorously for 16-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and partition it between an organic solvent like chloroform or ethyl acetate and brine.
- Extraction and Drying: Separate the layers and extract the aqueous phase with the organic solvent. Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
- Purification: Purify the resulting crude product by silica gel column chromatography, typically using a solvent system like hexanes/ethyl acetate, to yield **5-Bromo-2-phenylpyrimidine** as a white solid.[1]

Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of **5-Bromo-2-phenylpyrimidine** via a Suzuki coupling reaction.



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Caption: Workflow for the synthesis of **5-Bromo-2-phenylpyrimidine**.

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References

- 1. [echemi.com \[echemi.com\]](http://echemi.com)
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